4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate
Description
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate is a sulfonate ester featuring a dithiolane ring, nitro group, methoxy substituent, and 4-chlorobenzenesulfonate moiety. The dithiolane group (1,3-dithiolan-2-yl) is known to act as a protecting group for aldehydes, enabling controlled reactivity in multi-step syntheses . The nitro and methoxy groups may influence electronic properties, while the 4-chlorobenzenesulfonate group is common in agrochemicals, as seen in compounds like 4-chlorophenyl 4-chlorobenzenesulfonate (ovex), a documented acaricide .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S3/c1-23-14-9-10(16-25-6-7-26-16)8-13(18(19)20)15(14)24-27(21,22)12-4-2-11(17)3-5-12/h2-5,8-9,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAPSQNNTIRIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])C3SCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride and 4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring and nitro group are key functional groups that contribute to its reactivity. The compound can interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on analogous structures.
Key Observations:
- Dithiolane Functionality : The 1,3-dithiolan-2-yl group in the target compound and its methanesulfonate analog (CAS 331460-98-1) serves as a protective group for aldehydes, enabling stability during synthetic steps . This contrasts with ovex, which lacks such a group, suggesting the target compound may require controlled deprotection for activation.
- Sulfonate Group Variations : Replacing 4-chlorobenzenesulfonate (target compound) with methanesulfonate (CAS 331460-98-1) reduces steric bulk and alters solubility. Methanesulfonates generally exhibit higher hydrophilicity, whereas aromatic sulfonates like the target compound may enhance lipid membrane penetration in pesticidal contexts .
Reactivity and Stability
- Deprotection Dynamics : The dithiolane group in the target compound can be oxidatively cleaved to regenerate aldehydes under mild conditions (e.g., using BF₃·Et₂O or LiAlH₄), a strategy employed in porphyrin synthesis . This contrasts with simpler sulfonates like ovex, which lack such reversible functionality.
- Nitro Group Impact : The meta-nitro substituent likely increases thermal stability and resistance to nucleophilic attack, a trait shared with the methanesulfonate analog .
Biological Activity
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate is an organic compound characterized by a complex structure that includes several functional groups. The compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate
- Molecular Formula : C18H17ClN2O5S3
- Molecular Weight : 391.46 g/mol
- CAS Number : 331461-14-4
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, often starting from 4-chlorobenzenesulfonyl chloride and a dithiolan derivative. Key reaction conditions include:
- Base : Triethylamine
- Solvent : Dichloromethane
- Temperature Control : Required to optimize yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate exhibit significant antimicrobial activity. The presence of the dithiolan ring and nitro group plays a crucial role in enhancing this activity through various mechanisms, including:
- Cell Membrane Disruption : Compounds can interact with bacterial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in bacterial metabolism.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanisms proposed include:
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.
The biological activity of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 4-chlorobenzenesulfonate is attributed to its ability to interact with various molecular targets. The dithiolan ring and nitro group contribute to its reactivity, allowing it to bind to enzymes or proteins and alter their function.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenesulfonate | Structure | Antimicrobial |
| 4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-yl]-propyl}-piperidin-4-ol | Structure | Anticancer |
Case Studies and Research Findings
- Antimicrobial Screening : A study demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that the compound could induce apoptosis at micromolar concentrations .
- Mechanistic Insights : Further research revealed that the compound's interaction with specific cellular pathways could lead to enhanced therapeutic efficacy against resistant strains .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions requiring precise control of catalysts, solvents, and temperatures. Key steps include:
- Coupling reactions : Use of sulfonate esters with activated aromatic rings under anhydrous conditions.
- Catalysts : Strong acids (e.g., H₂SO₄) or bases (e.g., NaH) to facilitate nucleophilic substitution or esterification .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Temperature : Reactions often require 60–100°C for 12–24 hours to achieve high yields.
Optimization : Design fractional factorial experiments to test variables (e.g., catalyst concentration, reaction time) and monitor purity via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing its structural and chemical properties?
Methodological Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions may arise from variations in:
- Assay conditions : Test the compound under standardized pH, temperature, and ionic strength (e.g., PBS buffer at pH 7.4, 37°C) .
- Cell lines : Compare activity in multiple models (e.g., HeLa vs. HEK293) to assess specificity .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure homogeneity in biological assays.
Validation : Replicate experiments with internal controls and report IC₅₀ values with 95% confidence intervals .
Q. What methodologies assess its environmental fate and transformation products?
Methodological Answer:
- Laboratory studies :
- Field studies :
Q. How to design experiments to study its interaction mechanisms with biological targets?
Methodological Answer:
- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzymes/receptors .
- In vitro assays :
- Enzyme inhibition : Measure activity of target enzymes (e.g., kinases) pre/post compound exposure .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Structural biology : Co-crystallize the compound with its target for X-ray diffraction analysis .
Q. How to evaluate its stability under varying storage and experimental conditions?
Methodological Answer:
Q. What strategies mitigate cross-reactivity in multi-compound analytical systems?
Methodological Answer:
- Chromatographic separation : Optimize HPLC gradients to resolve co-eluting peaks (e.g., 5–95% acetonitrile in 20 min) .
- Selective detection : Use tandem MS (MRM mode) to isolate unique fragment ions .
- Matrix-matched calibration : Prepare standards in relevant matrices (e.g., wastewater, serum) to account for interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
